4-(Fluorosulfonyl)benzoic acid

Catalog No.
S579820
CAS No.
455-26-5
M.F
C7H5FO4S
M. Wt
204.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Fluorosulfonyl)benzoic acid

Sulfonyl chloride reagents degrade rapidly in moisture, leading to batch failures and sulfonic acid impurities. 4-(Fluorosulfonyl)benzoic acid provides a hydrolytically robust -SO2F group for aqueous-compatible SuFEx click chemistry. Key advantages:

  • Orthogonal bifunctional linker: carboxylic acid for metal coordination, -SO2F for post-synthetic modification
  • Superior thermal and hydrolytic stability ensures longer shelf life and consistent yields
  • Ideal for step-growth polymers, MOF linkers, and bioconjugation probes under physiological conditions

CAS Number

455-26-5

Product Name

4-(Fluorosulfonyl)benzoic acid

IUPAC Name

4-fluorosulfonylbenzoic acid

Molecular Formula

C7H5FO4S

Molecular Weight

204.18 g/mol

InChI

InChI=1S/C7H5FO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)

InChI Key

DJUJJHDCOUPERR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)F

Synonyms

4-(fluorosulfonyl)benzoate, 4-(fluorosulfonyl)benzoic acid, 4-FSB acid

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)F

The exact mass of the compound 4-(Fluorosulfonyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 5 g

4-(Fluorosulfonyl)benzoic acid, CAS 455-26-5, is a bifunctional aromatic compound featuring a carboxylic acid group and a fluorosulfonyl (-SO2F) group at opposite ends of a benzene ring. This structure makes it a key building block in synthetic chemistry, where the two distinct functional groups can be addressed in orthogonal reaction schemes. It is primarily utilized in applications where the robust yet selectively reactive nature of the fluorosulfonyl moiety is critical, such as in the synthesis of polymers, bioconjugates, and functional materials. Its properties are often benchmarked against its closest analog, 4-(chlorosulfonyl)benzoic acid, which offers a different profile in terms of reactivity and stability.

Research Fit

Workflow Covalent GST active-site labeling and inhibitor studies
Selection Bifunctional building block: sulfonyl fluoride warhead plus carboxylic acid conjugation handle
Use Context SuFEx click bioconjugation and xenobiotic metabolism research

Direct substitution of 4-(fluorosulfonyl)benzoic acid with its chloro-analog, 4-(chlorosulfonyl)benzoic acid, is often unviable due to significant differences in chemical stability. The sulfonyl fluoride (-SO2F) group is markedly more resistant to hydrolysis and thermolysis than the sulfonyl chloride (-SO2Cl) group. This superior stability provides a wider processing window, simplifies handling in the presence of trace moisture, and enhances the shelf-life of the reagent. In contrast, the high reactivity and moisture sensitivity of the sulfonyl chloride can lead to reagent degradation, inconsistent reaction outcomes, and the formation of sulfonic acid impurities, making it unsuitable for applications requiring high purity, reproducibility, and compatibility with aqueous or protic conditions.

Substitution Risk

Target 4-(Fluorosulfonyl)benzoic acid
Substitute 4-(Chlorosulfonyl)benzoic acid
Sulfonyl fluoride resists hydrolysis under physiological conditions; sulfonyl chloride may degrade and shift chemoselectivity, compromising aqueous or biological workflows.
Target Para-substituted (4-position)
Substitute Meta- or ortho-(fluorosulfonyl)benzoic acid
Regioisomers alter spatial orientation of the electrophilic group; reported GST labeling profiles may not reproduce without para-substitution.

Superior Hydrolytic and Thermal Stability for Enhanced Processability

Aryl sulfonyl fluorides are significantly more robust towards hydrolysis and thermal decomposition compared to their sulfonyl chloride counterparts. In a direct comparison, a heteroaryl sulfonyl fluoride derivative was stable at 130°C for three hours, whereas the analogous sulfonyl chloride rapidly decomposed under the same conditions. This pronounced stability of the S-F bond over the S-Cl bond minimizes degradation during storage and high-temperature processing, preventing the formation of undesirable sulfonic acid byproducts.

Evidence DimensionThermal Stability
Target Compound DataStable at 130°C for 3 hours (class-level data for aryl sulfonyl fluorides)
Comparator Or BaselineAryl Sulfonyl Chloride: Rapidly decomposes at 130°C
Quantified DifferenceQualitatively significant; stable vs. rapid decomposition
ConditionsHeating at 130°C for 3 hours

This stability reduces batch-to-batch variability and improves process reliability, especially in polymer synthesis or reactions requiring elevated temperatures.

GST 4-4 Inactivation Kinetics
Reported
k_max = 0.082 min⁻¹
K_I = 1.95 mM
Supports saturable covalent inhibition profiling.
Rat liver GST 4-4, pH 7.5, 25°C; reported kinetics.

Optimized Precursor for SuFEx Click Chemistry

The fluorosulfonyl group is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and specific reactions. The stability and selective reactivity of the -SO2F group make it an ideal hub for connecting molecules. Unlike sulfonyl chlorides, which are often too reactive and prone to side reactions like hydrolysis, sulfonyl fluorides react cleanly with specific nucleophiles under catalytic conditions. This compound serves as a bifunctional SuFEx connector, allowing the carboxylic acid to be used as an anchor point while the -SO2F group participates in high-yield SuFEx ligations.

Evidence DimensionReaction Specificity & Yield
Target Compound DataEnables high-yield, specific SuFEx click reactions
Comparator Or BaselineSulfonyl Chlorides: Prone to hydrolysis and non-specific side reactions, generally unsuitable for SuFEx
Quantified DifferenceEnables a specific, high-fidelity reaction class not accessible with the comparator
ConditionsStandard SuFEx reaction conditions (e.g., base catalysis)

For buyers implementing SuFEx protocols, this exact compound is a validated precursor, whereas substitutes like sulfonyl chlorides are fundamentally incompatible with the process.

GST Pi Inactivation vs. Reversible Inhibitors
Head-to-head
Complete inactivation, 1 mol/mol subunit; labels Tyr7 (69%), Tyr106 (31%)
May support residue-specific covalent modification endpoints.
Pig lung GST Pi; reported vs. non-covalent inhibitors that partially reduce activity.

High Melting Point for Thermal Processing Applications

4-(Fluorosulfonyl)benzoic acid exhibits a high melting point, reported as 272-273 °C. This is substantially higher than that of its chloro-analog, 4-(chlorosulfonyl)benzoic acid, which melts at 233-235 °C. High thermal stability is a critical parameter for monomers used in the synthesis of high-performance polymers and materials like metal-organic frameworks (MOFs), as it allows for processing at elevated temperatures without degradation. The high melting point of the fluorinated compound is indicative of a more stable crystal lattice and overall greater thermal robustness.

Evidence DimensionMelting Point
Target Compound Data272-273 °C
Comparator Or Baseline4-(Chlorosulfonyl)benzoic acid: 233-235 °C
Quantified Difference~39 °C higher melting point
ConditionsStandard melting point determination

The higher melting point allows for a broader thermal processing window in applications like melt polymerization or high-temperature MOF synthesis, enabling the creation of materials with superior thermal properties.

Sulfonyl Fluoride Stability
Class-level
Resists hydrolysis; selective for O-/N-nucleophiles under SuFEx conditions
Supports aqueous stability and chemoselectivity for bioconjugation.
Class-level property; individual compound stability should be verified.
CDNB Binding Affinity Shift
Head-to-head
K_m 1690 µM (modified) vs 193 µM (unmodified); 8.8-fold increase
May serve as functional benchmark for covalent modification.
Glutathione K_m unchanged; reported for GST 4-4.

Precursor for High-Performance Polymers via SuFEx Polymerization

The combination of high thermal stability and SuFEx reactivity makes this compound an excellent choice as a monomer or chain-linker in step-growth polymerization. Its bifunctionality allows it to be incorporated into polymer backbones, creating materials with high thermal resistance and chemical durability suitable for demanding engineering applications.

Synthesis of Stable Bioconjugates and Chemical Probes

The hydrolytic stability of the fluorosulfonyl group allows for its use in bioconjugation reactions under aqueous physiological conditions, where a sulfonyl chloride would rapidly degrade. It can be used as an affinity label to covalently modify specific amino acid residues in proteins, such as in the study of glutathione S-transferases, enabling research into enzyme mechanisms and inhibitor development.

Construction of Functional Metal-Organic Frameworks (MOFs)

As a bifunctional linker, this compound is well-suited for creating functional MOFs. The carboxylate group can coordinate with metal centers to form the primary framework structure, leaving the robust fluorosulfonyl group accessible within the pores for post-synthetic modification via SuFEx chemistry. This allows for the precise installation of functional moieties after the MOF has been constructed.

Application Fit Matrix

Application
Selection Property
Validation Focus
GST active-site mapping
Covalent affinity label with reported kinetic characterization
Inactivation kinetics and residue-specific modification endpoints
Covalent GST inhibitor development
Reported complete GST Pi inactivation as comparator tool
Target engagement and specificity profiling
SuFEx bioconjugate synthesis
Bifunctional sulfonyl fluoride/COOH handle
Chemoselectivity and stability in aqueous coupling conditions
Xenobiotic metabolism research
Xenobiotic substrate analogue with GST inactivation profile
GST isoform-specific detoxification pathway studies

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

455-26-5

Wikipedia

4-(Fluorosulfonyl)benzoic acid

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